molecular formula C15H23N3O4 B2513281 2,6-Di-(boc-amino)pyridine CAS No. 852617-12-0

2,6-Di-(boc-amino)pyridine

Cat. No.: B2513281
CAS No.: 852617-12-0
M. Wt: 309.366
InChI Key: QVPCQNKHMFGPLW-UHFFFAOYSA-N
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Description

2,6-Di-(tert-butoxycarbonylamino)pyridine is a compound that belongs to the class of pyridine derivatives It is characterized by the presence of two tert-butoxycarbonyl (Boc) protected amino groups at the 2 and 6 positions of the pyridine ring The Boc group is commonly used in organic synthesis to protect amines during chemical reactions, as it can be easily removed under mild acidic conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-(tert-butoxycarbonylamino)pyridine typically involves the protection of the amino groups on a pyridine ring. One common method is the reaction of 2,6-diaminopyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM). The reaction is usually carried out at room temperature and yields the desired Boc-protected product .

Industrial Production Methods

While specific industrial production methods for 2,6-Di-(tert-butoxycarbonylamino)pyridine are not widely documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above for higher yields and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Di-(tert-butoxycarbonylamino)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary function of 2,6-Di-(tert-butoxycarbonylamino)pyridine is to serve as a protected intermediate in organic synthesis. The Boc groups protect the amino functionalities from unwanted reactions, allowing for selective transformations at other positions on the molecule. Upon completion of the desired synthetic steps, the Boc groups can be removed to reveal the free amines, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

    2,6-Diaminopyridine: The unprotected form of 2,6-Di-(tert-butoxycarbonylamino)pyridine.

    2,6-Di-(benzyloxycarbonylamino)pyridine: Another protected form with benzyloxycarbonyl (Cbz) groups instead of Boc groups.

    2,6-Di-(fluorenylmethoxycarbonylamino)pyridine: A protected form with fluorenylmethoxycarbonyl (Fmoc) groups.

Uniqueness

2,6-Di-(tert-butoxycarbonylamino)pyridine is unique due to the ease of removal of the Boc groups under mild acidic conditions, which makes it a versatile protecting group in organic synthesis. The Boc group is stable under basic conditions, allowing for selective deprotection and further functionalization .

Properties

IUPAC Name

tert-butyl N-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-14(2,3)21-12(19)17-10-8-7-9-11(16-10)18-13(20)22-15(4,5)6/h7-9H,1-6H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPCQNKHMFGPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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